molecular formula C21H30O3 B083122 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one CAS No. 13485-13-7

5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one

Cat. No. B083122
CAS RN: 13485-13-7
M. Wt: 330.5 g/mol
InChI Key: FJOFXGFQXDZWJF-DQVHTYIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one, also known as 5,6-Epoxyprogesterone, is a steroid hormone that plays a crucial role in various biological processes. This compound is synthesized from progesterone, a natural hormone that is produced in the ovaries of women and the testes of men. 5,6-Epoxyprogesterone has been extensively studied for its potential use in scientific research applications.

Mechanism Of Action

The mechanism of action of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

Biochemical And Physiological Effects

5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone in lab experiments is its potential use in the treatment of various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are also needed to fully understand its mechanism of action and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone involves the conversion of progesterone to the intermediate 5alpha,6alpha-Epoxyprogesterone, which is then further converted to the final product. The reaction is carried out using various reagents and solvents, and the yield of the product depends on the reaction conditions. The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

13485-13-7

Product Name

5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(1S,2R,5S,7R,11S,12S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-15-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h4,13-14,16-18,23H,5-11H2,1-3H3/t13-,14-,16-,17-,18?,19+,20+,21-/m0/s1

InChI Key

FJOFXGFQXDZWJF-DQVHTYIBSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

SMILES

CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Other CAS RN

13485-13-7

Origin of Product

United States

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